molecular formula C20H16FN3O5 B2534110 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 898409-54-6

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2534110
CAS No.: 898409-54-6
M. Wt: 397.362
InChI Key: NFBZAVIHTGEABB-UHFFFAOYSA-N
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Description

The compound contains several structural components including a 1,4-benzodioxin ring, a pyrazine ring, and a fluorophenyl group. Compounds with these structures are often found in various pharmaceuticals and could have potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-benzodioxin ring, which is a type of heterocyclic compound. It also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Potential : A study highlighted the synthesis and evaluation of a compound similar in structure to 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide, which showed an antipsychotic-like profile in animal tests without interacting with dopamine receptors. This suggests potential applications in developing novel antipsychotic medications (Wise et al., 1987).

  • Anti-inflammatory Activity : Another study synthesized derivatives of a structurally similar compound, demonstrating significant anti-inflammatory activity. This indicates its potential use in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

  • Antitumor Activity : A research on benzothiazole derivatives, which are structurally related to the compound , indicated considerable antitumor activity against various cancer cell lines, suggesting its possible application in cancer treatment (Yurttaş et al., 2015).

Chemical Applications

  • Synthesis of Novel Compounds : Studies have been conducted on the synthesis of new compounds using structures related to 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide, leading to the development of molecules with various pharmacological activities (Abbasi et al., 2023).

  • Chemical Modification and Analysis : The compound's structure has been used in chemical modification and analysis studies to create new molecules with potential biological activities (Sharma et al., 1987).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and ingestion. The specific safety and hazards would depend on the compound’s reactivity and toxicity .

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be a subject of future research in drug discovery and development .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-14-3-1-2-4-15(14)22-18(25)12-23-7-8-24(20(27)19(23)26)13-5-6-16-17(11-13)29-10-9-28-16/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBZAVIHTGEABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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